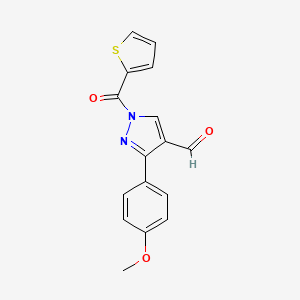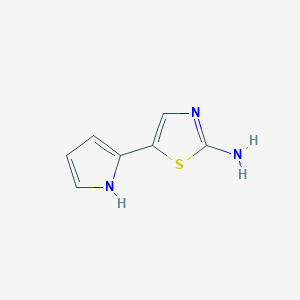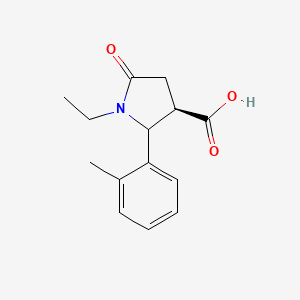![molecular formula C9H7NO2S B12861940 4-(Methylthio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12861940.png)
4-(Methylthio)benzo[d]oxazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylthio)benzo[d]oxazole-2-carbaldehyde is a heterocyclic compound with the molecular formula C9H7NO2S It is characterized by the presence of a benzo[d]oxazole ring system substituted with a methylthio group at the 4-position and an aldehyde group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)benzo[d]oxazole-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzo[d]oxazole ring system. The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiolating agents such as methyl iodide. The final step involves the formylation of the 2-position using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylthio)benzo[d]oxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Methyl iodide (CH3I), sodium hydride (NaH)
Major Products Formed
Oxidation: 4-(Methylthio)benzo[d]oxazole-2-carboxylic acid
Reduction: 4-(Methylthio)benzo[d]oxazole-2-methanol
Substitution: Various substituted benzo[d]oxazole derivatives
Applications De Recherche Scientifique
4-(Methylthio)benzo[d]oxazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4-(Methylthio)benzo[d]oxazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The methylthio group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylthio)benzo[d]oxazole
- 4-(Methylthio)benzo[d]thiazole
- 2-(Methylthio)benzo[d]thiazole
Uniqueness
4-(Methylthio)benzo[d]oxazole-2-carbaldehyde is unique due to the presence of both a methylthio group and an aldehyde group on the benzo[d]oxazole ring system. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H7NO2S |
|---|---|
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
4-methylsulfanyl-1,3-benzoxazole-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO2S/c1-13-7-4-2-3-6-9(7)10-8(5-11)12-6/h2-5H,1H3 |
Clé InChI |
PUHZNBDASMTEJF-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC2=C1N=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-Ethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12861871.png)

![5-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12861880.png)







![2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12861948.png)
![3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12861953.png)

